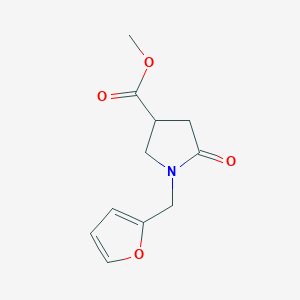

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate

Vue d'ensemble

Description

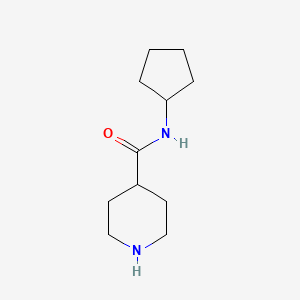

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate is a useful research compound. Its molecular formula is C18H28O5 and its molecular weight is 324.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Prins-Type Cyclization

The Prins cyclization of aldehydes with homoallylic alcohols forms tetrahydro-2H-pyrans, demonstrating the utility of oxonium ion intermediates in synthesizing diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives. This process is instrumental in producing compounds with varied substitution patterns and molecular complexities, showing the broad applicability of such cyclization reactions in creating complex molecular frameworks (Fráter, Müller, & Kraft, 2004).

Stereochemistry in Grignard Reactions

Research into the stereochemistry of Grignard reactions with conformationally mobile δ-keto esters highlights the impact of solvent and reactant changes on reaction outcomes. These findings underscore the importance of understanding conformational dynamics and solvent effects in designing stereoselective synthetic strategies (Colantoni et al., 1978).

Anticoagulant Activity

The synthesis of 2H-pyrano[3,2-g]quinolin-2-ones containing a pyrimidinone moiety has been explored for its anticoagulant properties. These compounds exhibit inhibitory activity against blood coagulation factors Xa and XIa, indicating potential therapeutic applications in managing coagulation disorders (Potapov et al., 2021).

Photo [2+2] Cycloadduct Transformations

Investigations into the novel transformations of chlorinated photo [2+2] cycloadducts of 2-pyrone-5-carboxylate reveal pathways to pyrano[4,3-b]pyran-2,5-diones, contributing to the chemistry of cyclic compounds and their potential utility in synthesizing complex molecular structures (Shimo, Date, & Somekawa, 1992).

Synthesis of C-alpha-galactosides

The reductive oxa ring opening of 7-oxabicyclo[2.2.1]heptan-2-ones for the synthesis of C-alpha-galactosides of carbapentopyranoses demonstrates an innovative approach to synthesizing glycosides, highlighting the interplay between photoinduced electron transfer and radical galactosidation in organic synthesis (Cossy et al., 1995).

Propriétés

IUPAC Name |

methyl 7-[(3R)-3-(oxan-2-yloxy)-5-oxocyclopenten-1-yl]heptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O5/c1-21-17(20)9-5-3-2-4-8-14-12-15(13-16(14)19)23-18-10-6-7-11-22-18/h12,15,18H,2-11,13H2,1H3/t15-,18?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSROFOPTSOXCN-BUSXIPJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCCCC1=CC(CC1=O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CCCCCCC1=C[C@@H](CC1=O)OC2CCCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70529011 | |

| Record name | Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 7-((3R)-5-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)cyclopent-1-en-1-yl)heptanoate | |

CAS RN |

60934-42-1 | |

| Record name | Methyl 7-{(3R)-3-[(oxan-2-yl)oxy]-5-oxocyclopent-1-en-1-yl}heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70529011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)

![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)